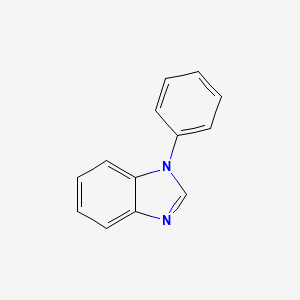

1-Phenyl-1H-benzoimidazole

Descripción

Significance of the Benzimidazole (B57391) Scaffold in Chemical Sciences

The benzimidazole scaffold is a cornerstone in various fields of chemical science due to its versatile nature. doaj.orgcolab.ws This "privileged" structure is a common feature in numerous biologically active compounds and functional materials. bohrium.comnih.govcitedrive.com

In medicinal chemistry, a privileged structure is a molecular framework that is able to bind to multiple biological targets. The benzimidazole nucleus is considered a privileged scaffold because its derivatives exhibit a wide range of pharmacological activities. bohrium.comnih.govcitedrive.com These activities include antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive effects, among others. bohrium.comnih.govnih.gov The ability of the benzimidazole core to interact with various biomolecules is attributed to its physicochemical properties, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions. bohrium.comnih.govcitedrive.com This versatility has made it a key component in the design of new therapeutic agents. nih.gov

The benzimidazole ring system is a valuable building block in organic synthesis. Its stable aromatic nature and the presence of reactive nitrogen atoms allow for a wide array of chemical modifications. colab.wsbenthamscience.com Synthetic chemists have developed numerous methods for the construction of the benzimidazole core and for its subsequent functionalization, leading to large libraries of derivatives with diverse properties. benthamdirect.comorganic-chemistry.org This synthetic accessibility makes the benzimidazole scaffold an attractive target for the development of new chemical entities with tailored functions. colab.ws

Beyond its role in medicine, the benzimidazole scaffold has found applications in materials science. doaj.orgcolab.ws The unique electronic and photophysical properties of benzimidazole derivatives have led to their use in the development of fluorescent materials, chemosensors, and organic light-emitting diodes (OLEDs). iosrjournals.orgutexas.edu Their thermal stability and ability to form stable complexes with metals also make them suitable for applications in polymer chemistry and as corrosion inhibitors. rsc.orgijarsct.co.in

Historical Context of 1-Phenyl-1H-benzoimidazole Studies

The first synthesis of a benzimidazole derivative was reported in 1872. rjpbcs.com Since then, the study of benzimidazoles has grown exponentially. Research specifically focusing on this compound and its derivatives has explored their synthesis and potential applications. For instance, studies have investigated their use in treating conditions like inflammatory bowel disease and their potential as antiproliferative, antifungal, and antibacterial agents. nih.govrjraap.comacs.orgnih.gov The synthesis of this compound derivatives has been a subject of interest, with methods being developed to facilitate their creation. sioc-journal.cn

Scope and Objectives of Research on this compound

Current research on this compound is multifaceted, with several key objectives:

Exploration of Biological Activity: A primary focus is to investigate the pharmacological potential of this compound derivatives. This includes screening for various activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govacs.org

Development of Novel Synthetic Methodologies: Researchers are continuously working to develop more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its analogues. sioc-journal.cn

Structure-Activity Relationship (SAR) Studies: A crucial objective is to understand how the chemical structure of this compound derivatives influences their biological activity. These studies are vital for the rational design of more potent and selective compounds. acs.orgnih.gov

Investigation of Material Properties: Research is also directed towards exploring the potential of this compound derivatives in materials science, for example, as components in electronic devices or as sensors. utexas.edu

Table 1: Selected Research Findings on this compound Derivatives

Table 2: Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCMQRWVMWLODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345732 | |

| Record name | 1-Phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802727 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2622-60-8 | |

| Record name | 1-Phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 Phenyl 1h Benzoimidazole and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the benzimidazole (B57391) core typically involve the condensation of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile, such as an aldehyde or a carboxylic acid. These methods often require harsh conditions, including high temperatures and strong acids.

Cyclocondensation Reactions

Cyclocondensation reactions are the cornerstone of benzimidazole synthesis. These reactions involve the formation of the heterocyclic ring system through the reaction of a 1,2-diaminobenzene with a suitable carbonyl compound, followed by the elimination of water. The direct synthesis of 1,2-disubstituted benzimidazoles, such as those with a phenyl group at the 1-position, presents a selectivity challenge, as reactions can yield mixtures of 2-substituted and 1,2-disubstituted products. iosrjournals.org

The condensation of o-phenylenediamines with aldehydes is a direct and extensively used approach for forming the benzimidazole ring, largely due to the vast commercial availability of various aldehydes. iosrjournals.orgias.ac.in To synthesize 1-phenyl substituted benzimidazoles, the reaction can be performed using N-phenyl-o-phenylenediamine as the starting diamine. Alternatively, reacting unsubstituted o-phenylenediamine with two equivalents of an aldehyde can yield 1,2-disubstituted benzimidazoles, though this often leads to selectivity issues. iosrjournals.org

Various catalytic systems and reaction media have been developed to promote this cyclocondensation and improve selectivity. For instance, fluorous alcohols like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) have been shown to efficiently promote the cyclocondensation of o-phenylenediamine with aldehydes at room temperature to selectively afford 1,2-disubstituted benzimidazoles. iosrjournals.org Similarly, biocompatible media such as lactic acid have been used for the chemoselective one-pot synthesis of these scaffolds. iosrjournals.org Sodium metabisulfite (B1197395) is another low-cost and effective reagent used to direct the condensation of o-phenylenediamine and benzaldehyde (B42025). ias.ac.in

| Starting Materials | Reagent/Catalyst | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| o-Phenylenediamine, Benzaldehyde (2 equiv.) | Trifluoroethanol (TFE) | TFE | Room Temp. | 25 min | 1-Benzyl-2-phenyl-1H-benzo[d]imidazole | 98 | iosrjournals.org |

| o-Phenylenediamine, Benzaldehyde (2 equiv.) | Lactic Acid | Lactic Acid | 80 °C | 30 min | 1-Benzyl-2-phenyl-1H-benzo[d]imidazole | 95 | iosrjournals.org |

| o-Phenylenediamine, Benzaldehyde | Sodium Metabisulfite | Ethanol (B145695)/Water | Room Temp. | 2 h | 2-Phenyl-1H-benzoimidazole | High | ias.ac.in |

| N-Phenyl-o-phenylenediamine, Benzaldehyde | Cu(OAc)₂ | DMSO | 150 °C | 10 h | 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenol | 76 | acs.org |

One of the earliest and most fundamental methods for benzimidazole synthesis involves the coupling of o-phenylenediamines with carboxylic acids or their derivatives, such as nitriles, imidates, or orthoesters. connectjournals.com This approach, often referred to as the Phillips condensation, typically requires strong acidic conditions and high temperatures to facilitate the dehydration and cyclization process. connectjournals.comresearchgate.net While effective, these harsh conditions can limit the scope of the reaction to substrates that can withstand them. Sustainable approaches have been developed using solvent-free reactions with renewable feedstocks, where the condensation of o-phenylenediamine with carboxylic acids is facilitated by solid catalysts under milder conditions. eprajournals.com

Multi-Step Synthesis Approaches

Multi-step syntheses provide an alternative route to 1-phenyl-1H-benzoimidazole and its derivatives, often allowing for greater control and purification of intermediates. A common strategy involves the initial synthesis of the key precursor, N-phenyl-o-phenylenediamine, which is then cyclized in a subsequent step. The synthesis of N-phenyl-o-phenylenediamine itself can be achieved through various methods, such as the reduction of 2-nitro-N-phenylaniline. sioc-journal.cn Once the substituted diamine is obtained, it can be reacted with an appropriate aldehyde or carboxylic acid derivative to form the desired 1-phenyl substituted benzimidazole without the selectivity issues inherent in one-pot reactions starting from unsubstituted o-phenylenediamine. acs.orgnih.gov

Modern and Green Chemistry Approaches

In recent years, significant efforts have been directed towards developing more sustainable and efficient synthetic methods that align with the principles of green chemistry. eprajournals.comchemmethod.com These modern approaches focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and improving atom economy through strategies like one-pot and multi-component reactions. eprajournals.comumich.edu The use of eco-friendly catalysts, such as zinc-based nanoparticles or reusable catalysts like ZnFe₂O₄, and green solvents like water, ionic liquids, or deep eutectic solvents, has become increasingly prevalent. mdpi.comnih.govaip.orgichem.md

One-Pot Synthesis Strategies

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, is a highly attractive strategy as it avoids lengthy separation processes and the purification of intermediate compounds, thereby saving time and resources. sioc-journal.cn

Several one-pot methods for the synthesis of this compound derivatives have been reported. One such method involves the reaction of 2-nitro-N-phenylaniline, which is converted directly to the substituted 1-phenyl-1H-benzimidazole through a reduction and cyclization cascade catalyzed by iron (Fe) in a liquid organic acid solvent, achieving yields of 80-92%. sioc-journal.cn

Another powerful one-pot approach is the use of multi-component reactions (MCRs). A copper-catalyzed three-component reaction of N-(2-aminophenyl)benzamide, a terminal alkyne, and tosylazide has been developed to produce 1,2-substituted benzimidazoles. nih.gov Similarly, a practical protocol for constructing hydroxylated 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenols from N-phenyl-o-phenylenediamine and benzaldehydes has been developed via a Cu(II)-catalyzed one-pot cascade reaction. acs.orgacs.orgnih.gov This reaction proceeds through dehydration condensation, intramolecular cyclization, and subsequent aromatic C-H hydroxylation in a single operation. nih.gov These methods exemplify modern synthetic efficiency, allowing for the construction of complex molecules from simple starting materials in a single step. acs.orgnih.gov

| Strategy | Starting Materials | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| One-Pot Reduction/Cyclization | 2-Nitro-N-phenylaniline, Formic Acid | Fe powder | Formic Acid | 100 °C, 1-3 h | This compound | 80-92 | sioc-journal.cn |

| One-Pot Cascade Reaction | N-Phenyl-o-phenylenediamine, Benzaldehyde | Cu(OAc)₂ | DMSO | 150 °C, 10 h, Air | 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenol | 69-81 | acs.orgnih.gov |

| One-Pot Three-Component | N-(2-aminophenyl)benzamide, Ethynylbenzene, Tosylazide | CuI, Et₃N | CHCl₃ | 80 °C, 3.5 h | (2-Benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | 73 | nih.gov |

| One-Pot Condensation | o-Phenylenediamine, Benzaldehyde (2 equiv.) | Phosphoric Acid | Methanol | Reflux, 15 min | 1-Benzyl-2-phenyl-1H-benzo[d]imidazole | 89 | rsc.org |

Iron-Facilitated Reductive Cyclization

A notable and efficient "one-pot" synthetic method for preparing this compound derivatives involves an iron-facilitated reductive cyclization. This process utilizes 2-nitro-N-phenylaniline as the starting material and an organic acid as the solvent. The reaction proceeds through the reduction of the nitro group to an amino group, followed by cyclization, all catalyzed by iron powder. This method is advantageous due to its mild reaction conditions, straightforward procedure, use of inexpensive reagents, and high yields, which range from 80% to 92%. The reaction mechanism involves the in-situ formation of an o-phenylenediamine derivative which then undergoes cyclization. The efficiency of this one-pot synthesis is influenced by factors such as the choice and amount of the organic acid, reaction temperature, and reaction time.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of benzimidazole derivatives, including this compound. This technique significantly reduces reaction times compared to conventional heating methods. For instance, the synthesis of 1,2-disubstituted benzimidazoles can be achieved by reacting N-phenyl-o-phenylenediamine with various aldehydes under microwave irradiation. In the presence of a catalyst like erbium triflate (Er(OTf)₃) under solvent-free conditions, the desired products can be obtained in very high yields (86-99%) within short reaction times of 5-10 minutes. The use of microwave irradiation is crucial for achieving quantitative yields in such a short timeframe.

Solvent-Free Conditions

Syntheses conducted under solvent-free conditions are gaining prominence as they align with the principles of green chemistry by reducing waste and avoiding the use of hazardous solvents. The synthesis of benzimidazole derivatives, including this compound, can be effectively carried out under these conditions. One approach involves the condensation of o-phenylenediamine with aldehydes or organic acids by simple grinding followed by heating. This method offers excellent atom economy and operational simplicity. For example, the reaction of o-phenylenediamine with various aldehydes at 140°C under solvent-free conditions provides the corresponding benzimidazole derivatives in good yields.

Catalytic Methods in this compound Synthesis

A variety of catalytic systems have been developed to enhance the efficiency and selectivity of this compound synthesis. These methods often involve the condensation of an o-phenylenediamine derivative with an aldehyde or its equivalent.

Iron Catalysis: Iron catalysts are attractive due to their low cost and low toxicity. An iron-catalyzed one-pot, three-component synthesis of benzimidazole derivatives has been reported, involving the reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) using an Fe(III)-porphyrin catalyst. This method proceeds under mild conditions and provides high yields of the desired products.

Other Metal Catalysts: Lanthanum chloride has been demonstrated as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes under mild conditions. Supported gold nanoparticles (Au/TiO₂) have also been utilized as effective catalysts for the synthesis of 2-aryl and 2-alkyl benzimidazoles at ambient conditions.

Table 1: Comparison of Catalytic Methods for Benzimidazole Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Fe(III)-porphyrin | Benzo-1,2-quinone, Aldehydes, NH₄OAc | Mild | High | nih.gov |

| Lanthanum Chloride | o-Phenylenediamine, Aldehydes | Mild | Good | sigmaaldrich.com |

| Au/TiO₂ | o-Phenylenediamine, Aldehydes | Ambient | High | organic-chemistry.org |

Functionalization and Derivatization Strategies of the this compound Core

The biological activity of the this compound scaffold can be fine-tuned by introducing various substituents at different positions of the molecule. Key strategies for functionalization include N-alkylation/substitution and substitution on the phenyl ring.

N-Alkylation and N-Substitution

The nitrogen atom at the 1-position of the benzimidazole ring is a common site for functionalization. N-alkylation can be achieved by reacting the parent 1H-benzimidazole with an alkyl halide in the presence of a base. This modification is crucial as the biological properties of benzimidazole derivatives are significantly influenced by the substituent at the N-1 position. For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized to explore their potential as antiproliferative and antimicrobial agents. The introduction of different alkyl chains at the N-1 position allows for the modulation of the compound's lipophilicity, which can affect its ability to penetrate biological membranes.

Substitution on the Phenyl Ring

Substitution on the N-phenyl ring of this compound provides another avenue for modifying its properties. While direct electrophilic substitution on the N-phenyl ring of the pre-formed this compound is not extensively documented in the reviewed literature, the synthesis of derivatives with substituted phenyl rings can be achieved by starting with appropriately substituted anilines. The principles of electrophilic aromatic substitution suggest that the benzimidazole moiety would act as a deactivating group, directing incoming electrophiles to the meta-position of the N-phenyl ring. However, the reactivity of the benzimidazole core itself, particularly the benzene (B151609) part of the benzimidazole, which is susceptible to electrophilic attack, complicates such reactions. Therefore, a more common strategy is to introduce the desired substituents on the phenylaniline precursor before the cyclization reaction to form the benzimidazole ring.

Halogenation

The introduction of halogen atoms onto the benzimidazole ring system is a significant transformation in medicinal chemistry, often enhancing the pharmacological properties of the parent compound. The reactivity of the benzimidazole core allows for halogenation, though the regioselectivity can be influenced by the reaction conditions and the specific halogenating agent employed.

Direct halogenation of the benzimidazole nucleus, such as bromination, has been studied on the parent benzimidazole and its simple alkyl derivatives. Studies on the aqueous bromination of benzimidazole indicate that the molecule is highly reactive towards electrophilic substitution. The kinetics of this reaction show that the rate of halogenation is dependent on the pH of the medium, which affects the protonation state of the benzimidazole ring. rsc.org

While specific studies detailing the direct halogenation of this compound are not abundant, general methods for the halogenation of aromatic heterocycles can be applied. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of complex aromatic systems. nih.gov This method often utilizes a directing group to guide the halogen atom to a specific position. For this compound, the phenyl group at the N1 position could potentially influence the regioselectivity of such reactions.

Common halogenating agents used for heterocyclic compounds include N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively. The choice of solvent and catalyst can significantly impact the outcome of the reaction, including the position and degree of halogenation.

Table 1: Halogenation Methods for Benzimidazole Scaffolds

| Halogenating Agent | Substrate | Conditions | Product | Reference |

|---|---|---|---|---|

| Bromine (aqueous) | Benzimidazole | Aqueous solution, 298 K | Brominated benzimidazoles | rsc.org |

| N-Bromosuccinimide (NBS) | 1,4-Benzodiazepinone | DMF, prolonged heating | Brominated central phenyl ring | nih.gov |

Introduction of Nitro Groups

The introduction of nitro groups onto the this compound framework is a key synthetic step for creating derivatives with potential applications in various fields, including materials science and medicinal chemistry. Nitration is typically achieved through electrophilic substitution using a mixture of nitric acid and sulfuric acid.

The position of nitration on the benzimidazole ring system is influenced by the reaction conditions, particularly temperature. Studies on related 2-substituted benzimidazole systems have shown that nitration can be directed to different parts of the molecule based on the temperature. For instance, in the nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazole, the reaction at room temperature resulted in the nitration of the phenyl ring of the pyrazole (B372694) substituent. pjsir.org However, elevating the temperature to 100 °C led to dinitration, with one nitro group on the phenyl substituent and a second nitro group introduced at the 5-position of the benzimidazole ring. pjsir.org This temperature-dependent regioselectivity highlights the nuanced control that can be exerted over the nitration process.

An alternative approach to synthesizing nitro-substituted benzimidazoles involves the condensation of a pre-nitrated precursor, such as 4-nitro-o-phenylenediamine (B140028), with an appropriate aldehyde or carboxylic acid. researchgate.netnih.gov This method provides unambiguous regioselectivity for the nitro group on the benzo portion of the benzimidazole ring. For example, reacting 4-nitro-o-phenylenediamine with various substituted aromatic aldehydes using sodium metabisulfite as an oxidizing agent yields 6-nitro-1H-benzimidazole derivatives. nih.gov

Table 2: Nitration of Benzimidazole Derivatives

| Substrate | Nitrating Agent/Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| 2-(1'-phenylpyrazol-4'-yl) benzimidazole | Nitrating mixture, room temp. | Nitration on the phenyl ring of pyrazole | Selective nitration of the substituent | pjsir.org |

| 2-(1'-phenylpyrazol-4'-yl) benzimidazole | Nitrating mixture, 100 °C | Dinitration on the phenyl ring and 5-position of benzimidazole | Temperature controls regioselectivity | pjsir.org |

Iii. Reactivity and Reaction Mechanisms of 1 Phenyl 1h Benzoimidazole

Nucleophilic Substitution Reactions of 1-Phenyl-1H-benzoimidazole Derivatives

Nucleophilic substitution reactions are a cornerstone in the synthesis of various substituted benzimidazole (B57391) derivatives. researchgate.netresearchgate.net These reactions are instrumental in building precursors that are later cyclized to form the benzimidazole core.

A notable example is the multi-step synthesis of novel bis-benzimidazole compounds, where nucleophilic substitution is a key initial step. nih.govacs.org In this process, diamine intermediates are prepared through the reaction of a halo-nitro-aromatic compound, such as 5-chloro-2-nitroacetanilide, with N-substituted piperazines. nih.govacs.org This reaction proceeds in the presence of a base like triethylamine (B128534) (TEA) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.govacs.org The piperazine (B1678402) acts as the nucleophile, displacing the chloride on the benzene (B151609) ring. Subsequent deacetylation and reduction of the nitro group yield the necessary o-phenylenediamine (B120857) precursor for the final condensation step. nih.govacs.org

| Reactant 1 | Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |

| 5-chloro-2-nitroacetanilide | N-substituted piperazines | Triethylamine (TEA), DMSO, 120 °C | 2-nitroacetanilide derivatives | 71.7–98 | nih.govacs.org |

Condensation Reactions

Condensation reactions represent the most prevalent and versatile method for constructing the benzimidazole scaffold. jyoungpharm.orgresearchgate.netresearchgate.net These reactions typically involve the coupling of an o-phenylenediamine with a carbonyl-containing compound, such as an aldehyde or a carboxylic acid, often under acidic conditions or with the aid of a catalyst. jyoungpharm.orgrsc.org

One of the classic methods is the Phillips condensation reaction . This involves the reaction of an ortho-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid. adichemistry.com The mechanism begins with the acylation of one of the amino groups of the diamine by the carboxylic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide, leading to the benzimidazole ring after dehydration. adichemistry.com For instance, 2-phenyl-1H-benzimidazole can be synthesized by heating o-phenylenediamine with benzoic acid in a sealed tube. adichemistry.com

Modern variations of this reaction utilize a wide range of catalysts to improve yields and reaction conditions. These include:

Lewis acids like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3), which can catalyze the reaction in environmentally benign solvents like water. beilstein-journals.orgmdpi.com

Heterogeneous catalysts such as engineered MgO@DFNS, which facilitate the reaction between o-phenylenediamine and aldehydes under mild conditions. rsc.org

Nanoparticle catalysts , for example, Montmorillonite K10, have been used for the synthesis of derivatives like 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole from 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde. nih.gov

The reaction mechanism for the condensation with aldehydes, catalyzed by a Lewis acid, generally involves the activation of the aldehyde's carbonyl group by the catalyst. This enhances its electrophilicity, making it more susceptible to nucleophilic attack by one of the amine groups of the o-phenylenediamine. The resulting intermediate then undergoes intramolecular cyclization and subsequent aromatization via oxidation to form the stable benzimidazole ring. beilstein-journals.orgrsc.org

| Diamine Reactant | Carbonyl Reactant | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |

| o-phenylenediamine | Benzaldehyde (B42025) | Er(OTf)3 | Water | 1 °C | 92 (for 2-phenyl-1H-benzimidazole) | beilstein-journals.org |

| o-phenylenediamine | Benzaldehyde | MgO@DFNS | Ethanol (B145695) | 80 °C | 96 | rsc.org |

| 4-bromo-1,2-benzenediamine | 2-nitrobenzaldehyde | Montmorillonite K10 | Ethanol | Room Temp | - | nih.gov |

| o-phenylenediamine | Benzaldehyde | Ammonium (B1175870) Chloride | CHCl3 | Room Temp | 94 | jyoungpharm.org |

Reduction Reactions

Reduction reactions are integral to synthetic routes that start from nitro-substituted precursors. One-pot reductive cyclization methods have been developed as an efficient strategy to produce this compound and its derivatives. sioc-journal.cn

A prominent example involves the conversion of 2-nitro-N-phenylaniline into this compound. This transformation is achieved through a one-pot reaction that combines reduction of the nitro group and subsequent cyclization. The reaction is effectively catalyzed by iron (Fe) powder in a liquid organic acid, which also serves as the solvent. sioc-journal.cn This method is advantageous due to its mild conditions, procedural simplicity, and high yields, reaching up to 92%. sioc-journal.cn The mechanism involves the Fe-catalyzed reduction of the nitro group to an amino group, forming an in-situ N-phenyl-o-phenylenediamine intermediate. This intermediate then undergoes acid-catalyzed intramolecular cyclization, likely with a formic acid derivative if it's the solvent, to yield the final benzimidazole product. sioc-journal.cn

Another approach involves the reductive cyclocondensation of 2-nitroaniline (B44862) with various aromatic aldehydes using a combination of zinc (Zn) powder and sodium bisulfite (NaHSO3) in an aqueous medium. This method is noted for its chemoselectivity, as other reducible functional groups on the aldehyde often remain intact.

| Starting Material | Reagents/Catalyst | Solvent | Key Transformation | Yield (%) | Reference |

| 2-nitro-N-phenylaniline | Fe powder | Liquid organic acid | Reductive cyclization | 80-92 | sioc-journal.cn |

Investigating Reaction Mechanisms via Computational Chemistry

Computational chemistry has become an indispensable tool for investigating the reaction mechanisms of benzimidazole synthesis and reactivity. nih.gov Techniques such as Density Functional Theory (DFT) and molecular docking provide detailed insights into reaction pathways, transition states, and molecular interactions that are often difficult to probe experimentally. researchgate.net

For example, computational studies have been employed in the rational design of 2,5(6)-substituted benzimidazole derivatives as potential inhibitors for biological targets like E. coli DNA Gyrase B. nih.gov Pharmacophore models and docking studies help predict how these molecules will interact with the active site of the enzyme, guiding synthetic efforts toward compounds with optimal functional groups for binding. nih.gov These models can predict favorable interactions with specific amino acid residues, such as Asn46 and Asp73, promoting a desired inhibitory effect. nih.gov

DFT calculations have also been used to elucidate the plausible reaction mechanism for the catalyzed synthesis of 2-phenyl-benzimidazole. rsc.org These studies can model the initial interaction and activation of the carbonyl group of benzaldehyde with the Lewis acidic sites of a catalyst. By calculating the energies of intermediates and transition states, researchers can map out the most favorable reaction pathway, confirming the proposed sequence of nucleophilic attack, cyclization, and dehydration/oxidation. rsc.org Furthermore, computational analysis of the synthesized products, such as predicting IR and NMR spectra, can be used to corroborate experimental characterization data. researchgate.net

Iv. Advanced Spectroscopic and Structural Characterization in 1 Phenyl 1h Benzoimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the identity and purity of 1-Phenyl-1H-benzoimidazole. By analyzing the chemical shifts, multiplicities, and coupling constants, a complete proton and carbon framework of the molecule can be established.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the benzimidazole (B57391) core and the attached phenyl ring. A key distinguishing feature for the 1-phenyl isomer is the absence of a downfield N-H proton signal (which is typically observed above 12 ppm for the 2-phenyl isomer), as the nitrogen at position 1 is substituted with the phenyl group.

The aromatic protons on the benzimidazole and phenyl rings typically resonate in the range of 7.0 to 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by the electronic environment of each proton. Protons on the benzimidazole ring are influenced by the heterocyclic system, while the protons of the N-phenyl group exhibit shifts characteristic of a substituted benzene (B151609) ring.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzimidazole Aromatic Protons | ~ 7.20 - 7.90 | Multiplet |

| Phenyl Ring Aromatic Protons | ~ 7.40 - 7.80 | Multiplet |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all unique carbon atoms within the this compound molecule. The spectrum will display distinct signals for the carbons of the benzimidazole fused rings, the imidazole (B134444) C2 carbon, and the carbons of the N-phenyl substituent. The chemical shifts are indicative of the hybridization and electronic nature of the carbon atoms. Aromatic and heterocyclic carbons typically appear in the downfield region of the spectrum, generally between 110 and 150 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl Ring Carbons | ~ 120 - 138 |

| Benzimidazole Aromatic Carbons | ~ 110 - 145 |

| Imidazole Carbon (C2) | ~ 140 - 148 |

Note: Assignments are based on general ranges for similar heterocyclic systems and can vary.

To achieve unambiguous assignment of NMR signals and to validate experimental findings, theoretical calculations of chemical shifts are frequently employed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for this purpose. researchgate.netbeilstein-journals.orgimist.ma This method effectively addresses the gauge-origin problem in calculating magnetic properties, leading to accurate predictions of NMR shielding tensors. imist.ma

The computational process typically involves:

Optimization of the molecular geometry of this compound using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional. imist.ma

Calculation of the absolute shielding tensors (σ) for each nucleus using the GIAO method with an appropriate basis set. beilstein-journals.org

Conversion of the calculated absolute shieldings to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory. youtube.com

These theoretically predicted chemical shifts can then be compared with the experimental spectrum, aiding in the precise assignment of complex or overlapping signals and confirming the molecular structure. researchgate.netbeilstein-journals.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides a detailed fingerprint of the molecule by probing its fundamental vibrational modes. These methods are essential for identifying functional groups and characterizing the bonding within this compound.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to specific stretching, bending, and deformation vibrations of its constituent bonds. In contrast to its 2-phenyl isomer, the 1-phenyl structure will not exhibit a prominent N-H stretching band around 3400 cm⁻¹.

Key vibrational modes and their expected regions include:

Aromatic C-H Stretching: Weak to medium intensity bands are expected in the 3100–3000 cm⁻¹ region, arising from the C-H bonds of both the benzimidazole and phenyl rings. mdpi.comresearchgate.net

C=N and C=C Stretching: Strong bands in the 1650–1400 cm⁻¹ region are characteristic of the C=N stretching of the imidazole ring and the C=C stretching vibrations within the aromatic systems. researchgate.net

Ring Vibrations: Complex patterns of bands throughout the 1600–1000 cm⁻¹ region correspond to the skeletal vibrations of the fused benzimidazole and phenyl rings.

C-H In-plane and Out-of-plane Bending: Vibrations in the 1300–1000 cm⁻¹ (in-plane) and 900–650 cm⁻¹ (out-of-plane) regions are associated with the bending of aromatic C-H bonds. mdpi.com

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=N Stretch | 1625 - 1580 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-H In-Plane Bending | 1300 - 1000 | IR, Raman |

A powerful approach for the definitive assignment of vibrational spectra involves a comparative analysis of experimental data with theoretically calculated frequencies. mersin.edu.tr This is typically achieved by performing quantum chemical calculations, most commonly using DFT methods like B3LYP, to compute the harmonic vibrational frequencies of the optimized molecular structure. mersin.edu.trmdpi.com

The theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the calculations. mersin.edu.tr To account for this, the calculated wavenumbers are uniformly scaled using an empirical scaling factor (e.g., ~0.961 for B3LYP/6-311++G(d,p)) to improve agreement with the experimental spectrum. mdpi.com Furthermore, Potential Energy Distribution (PED) analysis is performed to determine the contribution of individual bond stretches, bends, and torsions to each calculated vibrational mode, allowing for a precise and unambiguous assignment of the observed IR and Raman bands. mdpi.comsemanticscholar.org This combined experimental and theoretical approach provides a high-confidence characterization of the molecule's vibrational properties.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns. In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound, with a molecular formula of C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol , exhibits a characteristic fragmentation pattern. nih.gov The most prominent peaks observed in the mass spectrum are typically the molecular ion peak and fragments resulting from the cleavage of the phenyl group or rearrangements within the benzimidazole core. nih.govlibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. For instance, the calculated exact mass of the protonated molecule [M+H]⁺ of a related benzimidazole derivative was found to be 211.0866, with an experimental value of 211.0863, demonstrating the precision of HRMS in structural confirmation. rsc.org The fragmentation of benzimidazoles often proceeds through pathways that maintain the stability of the benzimidazole ring, a key feature in interpreting their mass spectra. mdpi.comresearchgate.net

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂ | nih.gov |

| Molecular Weight | 194.23 g/mol | nih.gov |

| m/z Top Peak | 194 | nih.gov |

| m/z 2nd Highest | 193 | nih.gov |

| m/z 3rd Highest | 51 | nih.gov |

X-ray Crystallography and Single Crystal X-ray Diffraction

Table 2: Crystallographic Data for 1,2-Diphenyl-1H-benzimidazole (a related compound)

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₁₄N₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.1878 (3) | nih.gov |

| b (Å) | 16.6399 (4) | nih.gov |

| c (Å) | 17.4959 (5) | nih.gov |

| β (°) | 106.205 (3) | nih.gov |

| Volume (ų) | 2848.13 (14) | nih.gov |

| Z | 8 | nih.gov |

The planarity of the benzimidazole ring system and the orientation of the phenyl substituent are critical features of the molecular structure. In related compounds, the benzimidazole unit is nearly planar. nih.govnih.gov The phenyl group attached to the nitrogen atom is typically twisted out of the plane of the benzimidazole ring due to steric hindrance. For 1,2-Diphenyl-1H-benzimidazole, the dihedral angle between the benzimidazole plane and the phenyl ring at the N1 position is 55.80 (2)°. nih.gov In 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole, this angle is 58.94 (3)°. nih.gov These significant dihedral angles indicate a non-coplanar arrangement between the phenyl ring and the benzimidazole core.

Table 3: Dihedral Angles in Phenyl-Substituted Benzimidazoles

| Compound | Dihedral Angle (Benzimidazole vs. N1-Phenyl) | Reference |

| 1,2-Diphenyl-1H-benzimidazole | 55.80 (2)° | nih.gov |

| 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | 58.94 (3)° | nih.gov |

| 2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole | 61.73 (4)° (imidazole ring vs. phenyl ring) | nih.gov |

The crystal packing of this compound and its derivatives is stabilized by a network of non-covalent interactions. doaj.orgnih.gov While classical N-H···N hydrogen bonds are absent in N1-substituted benzimidazoles, weaker C-H···N and C-H···π interactions play a crucial role in the formation of the three-dimensional supramolecular architecture. nih.govrsc.org In the crystal structure of 1,2-Diphenyl-1H-benzimidazole, a C-H···N hydrogen bond and three weak C-H···π interactions are observed. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption

UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption spectrum is characterized by bands corresponding to π-π* and n-π* transitions. The benzimidazole moiety itself displays characteristic absorption bands, and the conjugation with the phenyl group influences the position and intensity of these bands. sci-hub.box

For a series of related benzimidazole derivatives in ethanol (B145695), electronic transitions are observed at approximately 204, 222–225, 242–250, 274, 280, and 293–311 nm. sci-hub.box The bands at lower wavelengths are typically assigned to π-π* transitions within the phenyl and benzimidazole rings, while transitions at longer wavelengths may be attributed to intramolecular charge transfer (ICT) within the molecule. sci-hub.box The absorption spectrum of the parent 1H-benzimidazole in acetonitrile (B52724) shows distinct absorption maxima. researchgate.netnist.gov

Table 4: Typical UV-Vis Absorption Maxima for Benzimidazole Derivatives in Ethanol

| Transition Type | Approximate Wavelength (nm) | Reference |

| π-π* (Phenyl) | 204 | sci-hub.box |

| π-π* (Phenyl) | 222-225 | sci-hub.box |

| π-π* (Benzimidazole) | 242-250 | sci-hub.box |

| π-π* (Benzimidazole) | 274 | sci-hub.box |

| π-π* (Benzimidazole) | 280 | sci-hub.box |

| Intramolecular Charge Transfer | 293-311 | sci-hub.box |

Fluorescence and Photoluminescence Spectroscopy

Many benzimidazole derivatives exhibit fluorescence, making them interesting candidates for applications in materials science and as biological probes. The emission properties, including the wavelength of maximum emission (λ_em), fluorescence quantum yield (Φ_f), and Stokes shift, are highly dependent on the molecular structure and the surrounding environment. rsc.orgnih.gov

For salts of the related 2-phenyl-1H-benzimidazole, solid-state emission maxima are observed in the range of 419-434 nm, which represents a significant red-shift compared to the free ligand. researchgate.net This demonstrates that intermolecular interactions in the solid state can strongly influence the luminescent properties. The fluorescence quantum yields for these compounds were found to be in the range of 2.06% to 13.66%. researchgate.net Tight π-stacking interactions in the solid state can lead to a decrease in the fluorescence quantum yield. rsc.org The Stokes shift, which is the difference between the absorption and emission maxima, is often large for benzimidazole derivatives, a characteristic feature of molecules undergoing intramolecular charge transfer upon excitation. rsc.org

Table 5: Photoluminescence Data for Salts of 2-Phenyl-1H-benzimidazole (related compounds) in the Solid State

| Compound | Emission Maxima (nm) | Quantum Yield (%) | Stokes Shift (nm) | Reference |

| [HPBI]⁺ ClO₄⁻·H₂O | 419 | 13.66 | ~45 | researchgate.net |

| [HPBI]₃³⁺ 3Cl⁻·H₂O | 424 | 3.91 | ~50 | researchgate.net |

| [HPBI]₂²⁺ SO₄²⁻·H₂O | 434 | 4.14 | ~60 | researchgate.net |

Excitation-Dependent Emissions

Certain benzimidazole derivatives have been shown to exhibit excitation-dependent emission, a phenomenon where the wavelength of the emitted light changes with the wavelength of the excitation light. This property is of significant interest for applications in areas like anti-counterfeiting and UV protection.

For instance, research on zinc(II) complexes of tetra(1H-benzo[d]imidazol-2-yl)ethene has demonstrated this behavior. rsc.org In a dimethylformamide (DMF) solution, the luminescence color of these complexes could be tuned from blue to yellow by systematically increasing the excitation wavelength. rsc.org Theoretical calculations suggest that this phenomenon arises from the presence of multiple emission centers within the molecular structure, which are attributed to a combination of locally excited states and intramolecular charge transfer (ICT) processes. rsc.org The ability to control the emission color by simply changing the excitation wavelength opens up possibilities for creating materials with dynamic optical properties.

Luminescent Quantum Yields and Lifetimes

The efficiency and dynamics of the luminescence process in benzimidazole derivatives are quantified by their luminescent quantum yields (Φ) and lifetimes (τ). The quantum yield represents the ratio of photons emitted to photons absorbed, indicating the efficiency of the radiative decay pathway, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state.

Studies on salts of the related compound 2-phenyl-1H-benzimidazole have provided specific data on these parameters. The luminescent properties were found to be influenced by the counter-anions and the intermolecular packing interactions in the solid state. researchgate.net For example, the perchlorate (B79767) salt of 2-phenyl-1H-benzimidazole displays a quantum yield of 13.66% and a lifetime of 2.36 ns. researchgate.net In contrast, the free 2-phenyl-1H-benzimidazole has a lower quantum yield of 2.06% and a shorter lifetime of 0.72 ns. researchgate.net This highlights the significant role that molecular environment and intermolecular interactions play in the photophysical properties of these compounds.

| Compound | Quantum Yield (Φ) | Lifetime (τ) |

|---|---|---|

| 2-Phenyl-1H-benzimidazole | 2.06% | 0.72 ns |

| [HPBI]⁺ ClO₄⁻·H₂O | 13.66% | 2.36 ns |

| [HPBI]₃³⁺ 3Cl⁻·H₂O | 3.91% | 5.44 ns |

| [HPBI]₂²⁺ SO₄²⁻·H₂O | 4.14% | 3.56 ns |

Data for 2-phenyl-1H-benzimidazole and its salts. researchgate.net

Mechanochromic Luminescence

Mechanochromic luminescence is a phenomenon where the color of a material's emission changes in response to mechanical stimuli, such as grinding or shearing. This property is highly desirable for applications in sensors, security inks, and data storage.

While specific studies on the mechanochromic properties of this compound are not widely reported, research on related benzimidazole-containing structures provides valuable insights. For example, zinc(II) complexes incorporating tetra(1H-benzo[d]imidazol-2-yl)ethene ligands have been shown to exhibit high-contrast mechanochromic luminescence. rsc.org The observed change in emission is attributed to a reversible transformation between a crystalline state and an amorphous state upon the application of mechanical force. rsc.org In the crystalline state, the molecules are highly ordered, leading to a specific emission color. Grinding disrupts this ordered packing, resulting in a disordered amorphous state with a different emission color.

Aggregation-Induced Emission Studies

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.org This is in contrast to the more common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

Benzimidazole and imidazole derivatives have been a focus of AIE research due to their structural versatility and potential applications in chemosensors, bioimaging, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net For instance, novel imidazole derivatives have been synthesized that exhibit aggregation-induced enhanced emission (AIEE) in mixtures of solvents like tetrahydrofuran (B95107) (THF) and water. nih.gov In dilute THF solution, these compounds are weakly fluorescent due to the free rotation of their peripheral phenyl rings. As the water fraction is increased, the molecules aggregate, restricting these rotations and leading to a significant enhancement in fluorescence intensity. nih.gov These studies demonstrate the potential for developing highly emissive materials based on the benzimidazole scaffold by harnessing the AIE effect.

V. Computational Chemistry and Theoretical Studies of 1 Phenyl 1h Benzoimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently chosen for its balance of accuracy and computational efficiency in predicting molecular properties. Studies on related benzimidazole (B57391) compounds often utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform these calculations.

Geometry Optimization and Equilibrium Structures

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—the equilibrium structure. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For a molecule like 1-Phenyl-1H-benzoimidazole, this would involve finding the most stable rotational orientation (torsion angle) of the phenyl ring relative to the benzimidazole core. In studies of similar substituted benzimidazoles, the optimized structures are confirmed as true energy minima by ensuring there are no imaginary frequencies in the vibrational analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks, respectively.

Energy Band Gap Determination

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small energy gap indicates that a molecule is more prone to chemical reactions. This value is fundamental for understanding the electronic and optical properties of a compound. tandfonline.com

Electron-Donating/Accepting Power

The energies of the HOMO and LUMO are directly related to the electron-donating and electron-accepting capabilities of a molecule. A higher HOMO energy level suggests a stronger tendency to donate electrons, while a lower LUMO energy level indicates a greater ability to accept electrons. These properties are quantified through various reactivity indices derived from the orbital energies. researchgate.net

Molecular Electrostatic Potential (MEP) and Charge Distributions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. MEP maps are invaluable for predicting how a molecule will interact with other species, highlighting the sites susceptible to electrophilic and nucleophilic attack. tandfonline.com For benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring are often identified as regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding. nih.govresearchgate.net

Reactivity Indices

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.

These indices provide a quantitative basis for comparing the chemical behavior and stability of different molecules. researchgate.netsci-hub.box

Non-Linear Optical (NLO) Properties

Theoretical investigations, primarily using Density Functional Theory (DFT), have been employed to understand the Non-Linear Optical (NLO) properties of benzimidazole derivatives. nih.govacs.org NLO materials are crucial for modern technologies like signal processing and optical storage systems. nih.gov The NLO response of a molecule is related to its electrical properties, specifically its polarizability (α) and first-order hyperpolarizability (β), which describe the linear and non-linear response to an applied electric field, respectively. nih.govbiointerfaceresearch.com

Computational studies on various this compound derivatives show that their NLO properties are highly dependent on the nature and position of substituent groups. The introduction of electron-donating and electron-accepting groups can enhance the intramolecular charge transfer, a key factor for a significant NLO response. biointerfaceresearch.com For instance, DFT calculations on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have shown that some compounds exhibit greater NLO behavior than the standard reference material, urea. biointerfaceresearch.comresearchgate.net

Calculations are often performed using functionals like B3LYP, CAM-B3LYP, and M06 to determine the components of the polarizability and hyperpolarizability tensors. nih.govacs.org The total static dipole moment (μ), the mean polarizability (⟨α⟩), and the total first hyperpolarizability (βtot) are key parameters derived from these calculations. Studies on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles have demonstrated that strategic structural modifications can lead to compounds with high ⟨α⟩ and βtot values, marking them as promising NLO materials. nih.govacs.org

| Derivative System | Functional | Dipole Moment (μ) (D) | Mean Polarizability ⟨α⟩ (x 10⁻²³ esu) | Total First Hyperpolarizability (βtot) (esu) |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives (A1-A3) | B3LYP/6-31G** | N/A | N/A | Greater than urea |

| N-1-sulfonyl benzimidazole derivative (2a) | CAM-B3LYP | 4.15 | 1.68 | N/A |

| N-1-sulfonyl benzimidazole derivative (2b) | CAM-B3LYP | 7.49 | 4.198 | N/A |

| N-1-sulfonyl benzimidazole derivative (2c) | CAM-B3LYP | 6.24 | 4.614 | N/A |

| N-1-sulfonyl benzimidazole derivative (2d) | CAM-B3LYP | 2.33 | 4.142 | N/A |

| N-1-sulfonyl benzimidazole derivative (2e) | CAM-B3LYP | 3.04 | 4.866 | N/A |

N/A: Data not available in the cited sources. The values for sulfonyl derivatives are illustrative of computational approaches to related structures.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how potential drug candidates, such as this compound derivatives, interact with biological targets like proteins and enzymes. researchgate.netconnectjournals.com The benzimidazole scaffold is of particular interest due to its presence in numerous pharmacologically active compounds. nih.govmdpi.com

Docking studies have been performed on this compound derivatives against a variety of biological targets, including those relevant to cancer, microbial infections, and hypertension. biointerfaceresearch.comresearchgate.netbohrium.comacs.org For example, derivatives have been docked into the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. researchgate.netbohrium.comnih.gov Other targets include topoisomerase I, tubulin, and microbial enzymes like 14-α demethylase (CYP51). acs.orgtandfonline.comnih.gov These studies help in rationalizing the observed biological activities and guiding the synthesis of more potent and selective inhibitors.

Molecular docking simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction, with lower (more negative) values indicating a more stable complex. researchgate.netnih.gov

For instance, docking of novel 1H-benzo[d]imidazole derivatives into the EGFR kinase domain revealed binding patterns similar to known inhibitors like erlotinib. bohrium.com Specific interactions often involve hydrogen bonding with key amino acid residues in the active site, such as MET793. nih.gov In studies targeting microbial enzymes, the benzimidazole core and its substituents have been shown to form crucial hydrogen bonds and hydrophobic contacts. acs.orgnih.gov Docking of 1-benzyl-2-phenyl-1H-benzimidazole derivatives against an antihypertensive protein hydrolase inhibitor target (PDB ID: 4XX3) showed strong binding affinities, suggesting potential antihypertensive properties. biointerfaceresearch.comresearchgate.net

| Derivative/Compound | Biological Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Substituted 2-phenyl-1H-benzoimidazole (9a) | EGFR Kinase (3W33) | -12.1 | Not specified |

| Substituted 2-phenyl-1H-benzoimidazole (9m) | EGFR Kinase (3W33) | -12.2 | Not specified |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives (A1-A6) | Antihypertensive Protein Hydrolase (4XX3) | -9.2 to -10.0 | Not specified |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) | Beta-tubulin | -8.50 | Not specified |

| Quinoxaline-benzimidazole hybrid (41) | α/β-tubulin | -45.139 | Not specified |

| Benzimidazole-pyrazole hybrid (28) | EGFR Kinase (1M17) | -34.581 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. sphinxsai.comnih.gov For benzimidazole derivatives, QSAR studies have been conducted to understand the structural features that govern their activity as antifungal, anticancer, or antihistaminic agents. sphinxsai.comnih.gov

These studies involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule, such as its steric, electronic, and lipophilic properties. biointerfaceresearch.com Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model, resulting in an equation that correlates the biological activity with the most relevant descriptors. sphinxsai.comnih.gov

A successful QSAR model can predict the activity of new, unsynthesized compounds and provide insights for designing more potent molecules. For example, a QSAR study on N-{(1H-Benzo[d]imidazol-1-yl)(phenyl)methylene}benzenamine analogues as antifungal agents revealed that their activity is mainly governed by the partition coefficient (log P), molar refractivity, and ovality. sphinxsai.com This suggests that modifying the lipophilicity and steric properties could lead to improved antifungal potency. sphinxsai.com Similarly, QSAR analyses of benzimidazole derivatives targeting Aldose Reductase (ALR2) have shown a strong correlation between hydrophobicity (LogP) and inhibitory activity. crpsonline.comcrpsonline.com

Theoretical Studies on Interaction Energies in Crystal Structures

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. orientaljphysicalsciences.org Theoretical studies, often complementing experimental X-ray diffraction data, are used to quantify the energies of these interactions, providing a deeper understanding of crystal packing and stability. mdpi.com

For derivatives of this compound, computational analyses have been used to dissect the contributions of various non-covalent interactions, such as classical hydrogen bonds (e.g., N-H···N, O-H···N), weaker C-H···N or C-H···π interactions, and π-π stacking interactions. mdpi.comnih.gov By calculating the interaction energies between molecular pairs within the crystal, it is possible to identify the primary structural motifs that stabilize the crystal. orientaljphysicalsciences.orgmdpi.com

A study on the solvates of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine demonstrated that classic N-H···N and C-H···N hydrogen bonds play a primary role in forming the basic structural motifs, with energies comparable to those of stacking interactions. mdpi.com For a monohydrate crystal of a related benzimidazole derivative, single-point calculations showed the O-H···N bond to have the highest interaction energy at -7.82 kcal/mol, highlighting the crucial role of solvent molecules in stabilizing the crystal structure. mdpi.com

| Interaction Type | System | Calculated Interaction Energy (kcal/mol) |

| N-H···N | 2-amino-1H-benzimidazole | -18.52 |

| N-H···N | N''-1H-benzimidazol-2-ylguanidine | -8.63 |

| π···π stacking | 1-(N-Nitrosomethylamino)-2-methylbenzimidazole | -6.05 |

| O–H···N | 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate | -7.82 |

| C–H···O | 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate | -4.50 |

Solvent Effects and Solvation Models (e.g., PCM)

The properties and behavior of molecules can be significantly influenced by their environment, particularly the solvent. Theoretical studies incorporate the effects of a solvent using various solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules.

While specific, in-depth studies focusing solely on the solvent effects on this compound are not extensively detailed in the available literature, the use of solvents is a common practice in computational studies of related compounds. For example, theoretical calculations of the NLO properties or electronic spectra of benzimidazole derivatives are often performed by specifying a solvent like ethanol (B145695) or THF within the computational setup. utp.edu.coresearchgate.net This allows for a more realistic prediction of the molecule's properties in solution, as the solvent can affect charge distribution, molecular geometry, and excitation energies. The choice of solvent in these theoretical models is crucial for correlating computational results with experimental data, which are typically obtained in solution.

Vi. Biological and Medicinal Chemistry Research on 1 Phenyl 1h Benzoimidazole Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 1-phenyl-1H-benzoimidazole have demonstrated significant anticancer and antiproliferative properties across numerous studies. nveo.org Their therapeutic potential stems from their capacity to induce cytotoxicity in a wide array of cancer cell lines, including those that have developed resistance to conventional chemotherapy. nih.gov The versatility of the benzimidazole (B57391) ring allows for substitutions at various positions, enabling the synthesis of compounds with tailored activity against specific cancer types. rsc.org These compounds exert their effects through a variety of mechanisms, making them a promising area of research in the quest for new and more effective cancer treatments. nih.gov

The cytotoxic potential of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. Research has shown that these compounds can effectively inhibit the proliferation of both solid and hematological cancer cells.

For instance, certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been investigated for their effects on imatinib-sensitive (K562S) and imatinib-resistant (K562R) chronic myeloid leukemia (CML) cells. nih.gov These studies revealed that the derivatives could trigger cytotoxic effects in both cell lines, indicating their potential to overcome drug resistance. nih.gov

In breast cancer research, derivatives have shown potent activity against cell lines such as MCF-7 and MDA-MB-231. nih.govwaocp.org One study highlighted a benzimidazole-triazole hybrid that exhibited remarkable anticancer activity against MCF-7 and MDA-MB-231 cell lines with IC50 values of 1.3 μM and 0.94 μM, respectively. nih.gov Another compound, an N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivative, showed potent antiproliferative activity against the MDA-MB-231 cell line. acs.org Similarly, a fluoro aryl benzimidazole derivative was effective against the MCF-7 cell line with an IC50 value of 2.8 µM. nih.gov

The cytotoxic effects are not limited to leukemia and breast cancer. Studies have also demonstrated the efficacy of these compounds against prostate cancer (PC-3), cervical cancer (HeLa), liver cancer (HepG2), and lung cancer (A549) cell lines. nih.govjournalagent.comfrontiersin.org For example, a newly synthesized N-phenylbenzimidazole derivative showed significant cytotoxic effects on both A549 and HepG2 cells. journalagent.comsemanticscholar.org A benzimidazole derivative with a sulfonamide moiety displayed potent activity against the PC-3 and MCF-7 cell lines, with IC50 values of 5.40 μM and 2.16 μM, respectively. nih.gov

The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound Type | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Benzimidazole-triazole hybrid (Compound 18) | MCF-7 (Breast) | IC50 | 1.3 µM | nih.gov |

| Benzimidazole-triazole hybrid (Compound 18) | MDA-MB-231 (Breast) | IC50 | 0.94 µM | nih.gov |

| Fluoro aryl benzimidazole (Compound 1) | MCF-7 (Breast) | IC50 | 2.8 µM | nih.gov |

| Benzimidazole with sulfonamide moiety (Compound 10) | PC-3 (Prostate) | IC50 | 5.40 µM | nih.gov |

| Benzimidazole with sulfonamide moiety (Compound 10) | MCF-7 (Breast) | IC50 | 2.16 µM | nih.gov |

| Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l) | 60 Human Cancer Cell Lines | GI50 | 0.43 - 7.73 µmol/L | nih.gov |

| Benzimidazole-acridine derivative (Compound 8I) | K562 (Leukemia) | IC50 | 2.68 µmol/L | nih.gov |

| Benzimidazole/1,2,3-triazole hybrid (Compound 10e) | MCF-7 (Breast) | IC50 | 24 nM | frontiersin.org |

The anticancer properties of this compound derivatives are attributed to their ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation. Their mechanisms of action are diverse and include inhibiting critical enzymes, interacting with DNA, triggering programmed cell death (apoptosis), and reversing multidrug resistance. nih.govnih.gov

A primary mechanism by which benzimidazole derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer progression. nih.govfrontiersin.org

Topoisomerase I and II: These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death. Several benzimidazole derivatives have been identified as potent inhibitors of both Topoisomerase I (Topo I) and Topoisomerase II. nih.govfrontiersin.org For example, a benzimidazole-acridine derivative was found to function as a Topo I inhibitor. nih.gov Another study identified a novel 1H-benzo[d]imidazole derivative that inhibited human Topoisomerase I with an IC50 of 16 μM. acs.orgnih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair. Their inhibition is a key strategy in cancer therapy, particularly for cancers with existing DNA repair defects. Certain benzimidazole derivatives, such as Veliparib, are known PARP inhibitors. nih.govfrontiersin.org

Dihydrofolate Reductase (DHFR): DHFR is essential for the synthesis of nucleotides and is a well-established target for anticancer drugs. Benzimidazole derivatives have been shown to inhibit this enzyme, thereby disrupting DNA synthesis. nih.govfrontiersin.org

Aromatase: This enzyme is critical for estrogen synthesis, and its inhibition is a cornerstone of therapy for hormone-receptor-positive breast cancer. A library of benzimidazole-triazolothiadiazine derivatives has been synthesized, with some compounds showing potent aromatase inhibition. nih.gov One derivative exhibited a strong inhibitory effect with an IC50 of 0.032 μmol/L. nih.gov

Kinases: Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Dysregulation of kinases is a common feature of cancer. Benzimidazole derivatives have been developed as inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR) and BCR-ABL. nih.govfrontiersin.org Molecular docking studies have shown that some derivatives can bind effectively to the BCR-ABL protein, which is the hallmark of chronic myeloid leukemia. nih.gov Others have been identified as potent inhibitors of EGFR, a key target in several cancer types. frontiersin.org

In addition to enzyme inhibition, this compound derivatives can directly interact with DNA, disrupting its structure and function. nih.gov These interactions can occur through two primary modes: intercalation and groove binding. nih.govrsc.org

DNA Intercalation: Some planar benzimidazole derivatives can insert themselves between the base pairs of the DNA double helix. rsc.org This intercalation leads to a distortion of the DNA structure, which can interfere with replication and transcription, ultimately inhibiting cancer cell proliferation. nih.govrsc.org

Minor Groove Binding: Many benzimidazole derivatives function as DNA minor groove binders, showing a preference for AT-rich sequences. nih.govnih.gov By binding non-covalently to the minor groove, these molecules can disrupt the binding of essential DNA-processing proteins and enzymes, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net For example, the compound MS-247, which contains a benzimidazole moiety, was designed to facilitate DNA minor groove binding. nih.gov

A key outcome of the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. spandidos-publications.com This is a controlled process that eliminates damaged or unwanted cells, and its activation is a major goal of cancer therapy. nih.gov

Studies have shown that these compounds can trigger apoptosis through various signaling pathways. nih.gov For example, treatment of leukemia cells with a benzimidazole-acridine derivative was shown to promote cell death through the intrinsic apoptotic pathway. nih.gov In multiple myeloma cells, the derivative BMT-1 was found to induce apoptosis via a mitochondrial-mediated pathway. spandidos-publications.com

The execution of apoptosis is mediated by a family of proteases called caspases. Treatment with this compound derivatives has been shown to lead to the activation of key executioner caspases, such as caspase-3 and caspase-7. nih.gov In a study on CML cells, several 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives significantly increased caspase-3/7 activity in both imatinib-sensitive and resistant cells. nih.govresearchgate.net Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. Research has demonstrated that some derivatives can increase the levels of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death. frontiersin.org

A major challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic drugs. nih.gov One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. nih.govfrontiersin.org

Significantly, certain this compound derivatives have been found to inhibit the function of P-gp. nih.gov A study on imatinib-resistant CML cells (K562R), which overexpress P-gp, demonstrated that treatment with specific 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives led to the inhibition of P-gp activity. nih.gov This was observed through rhodamine 123 staining assays, which showed increased intracellular accumulation of the fluorescent P-gp substrate. nih.gov By reducing P-gp activity, these benzimidazole derivatives can potentially re-sensitize resistant cancer cells to conventional chemotherapy, offering a strategy to overcome MDR. nih.gov

Structure-Activity Relationship (SAR) in Anticancer Development

The benzimidazole scaffold, particularly the this compound structure, is a cornerstone in the development of novel anticancer agents. Its structural similarity to natural purine nucleosides allows it to interact with various biological targets implicated in cancer progression. The therapeutic potential of these derivatives is highly dependent on the nature and position of substituents on the benzimidazole core and its associated phenyl rings. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications influence a compound's biological activity, guiding the design of more potent and selective drug candidates. For this compound derivatives, SAR analyses have revealed that substitutions at the N-1 and C-2 positions are particularly critical for modulating their antiproliferative effects.

The biological properties and chemotherapeutic efficacy of the benzimidazole system are strongly influenced by the substituents at the N-1 and C-2 positions. nih.govacs.org Research has consistently shown that modifications at these sites can dramatically alter the anticancer activity of the resulting compounds.

The N-1 position of the benzimidazole ring is a key site for synthetic modification that can positively influence anticancer efficacy. nih.govacs.org Studies involving the introduction of various alkyl chains at this position have demonstrated a notable impact on antiproliferative activity. For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed that N-substitution with straight-chain alkyl groups resulted in better antiproliferative activity against the MDA-MB-231 human breast cancer cell line compared to their unsubstituted counterparts. nih.gov One of the most potent compounds in this series, featuring a heptyl group at N-1 and a 4-chlorophenyl group at C-2, exhibited an IC₅₀ value of 16.38 μM. nih.gov This highlights that increasing the length of the alkyl chain at the N-1 position can be a viable strategy to enhance cytotoxic effects. SAR studies also indicate the importance of the 3,4,5-trimethoxy phenyl group at the N-1 position for antiproliferative activity. nih.gov